molecular formula C21H23FN4O B3005894 3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396767-24-0

3-(1-(4-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No. B3005894
CAS RN: 1396767-24-0
M. Wt: 366.44
InChI Key: FANIIICFHBPEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Syntheses and 5-HT2 Antagonist Activity Analysis

The study presented in paper focuses on the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which are tested for their antagonist activity against 5-HT2 and alpha 1 receptors. The compound 7b, with a 4-[bis(4-fluoro-phenyl)methylene]piperidine group, showed significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo. Another compound, 21b, demonstrated potent 5-HT2 antagonist activity with moderate alpha 1 receptor antagonism. These findings suggest that the mentioned ring systems could be valuable in the development of 5-HT2 antagonists.

Inotropic Evaluation of Piperidine-4-Carboxamides

In paper , a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides were synthesized and evaluated for their positive inotropic activity. The compound 6a, with a 2-fluorobenzyl group, was found to be the most potent, surpassing the standard drug milrinone in increasing stroke volume in isolated rabbit-heart preparations. This indicates the potential of these derivatives in cardiac therapeutic applications.

Monoamine Transporters Interaction Study

The research in paper explores the structure-activity relationships of cis-3,6-disubstituted piperidine derivatives, focusing on their affinity for monoamine transporters in the brain. The study led to the creation of phenyl and heterocyclic derivatives, with the presence of an electron-withdrawing group enhancing potency at the dopamine transporter (DAT). The enantiomer S,S-(-)-19a was identified as highly potent for DAT and more selective than GBR 12909, suggesting that these 3,6-disubstituted piperidine derivatives could serve as a novel template for DAT inhibitors.

Structural Exploration and Antiproliferative Activity

Paper describes the synthesis and structural characterization of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was evaluated for antiproliferative activity. The compound's structure was confirmed through various spectroscopic methods and X-ray diffraction, revealing a stable molecular structure due to inter and intra-molecular hydrogen bonds. The study provides insights into the compound's potential bioactivity.

Antifungal Activity and DFT Study

The compound synthesized in paper is a 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, which was structurally confirmed and subjected to a Density Functional Theory (DFT) study. The experimental and calculated bond lengths and angles were compared, and the compound was found to exhibit moderate antifungal activity. This research contributes to the understanding of the compound's chemical properties and its potential use as an antifungal agent.

Scientific Research Applications

Crystal Structure and Theoretical Analysis

  • Biologically Active Derivatives : Compounds similar to the one , with slight variations in structure, have been synthesized and analyzed for their crystal structure and intermolecular interactions. These studies contribute to understanding the molecular packing and interaction nature in biologically active derivatives of 1,2,4-triazoles (Shukla et al., 2017).

Molecular Docking Studies and Cancer Research

  • EGFR Inhibitors in Cancer Research : Related compounds, featuring benzimidazole derivatives with 1,2,4-triazole, have been studied for their anti-cancer properties, including detailed molecular docking studies to understand their interaction with cancer-related targets (Karayel, 2021).

Antimicrobial and Antifungal Activity

  • Mycobacterium Tuberculosis Inhibition : Analogous compounds with a similar structure have been evaluated for inhibiting Mycobacterium tuberculosis and show promising results in anti-tuberculosis activity (Jeankumar et al., 2013).
  • Broad Antimicrobial Activity : Several studies on related compounds have shown significant biological activity against various microorganisms, highlighting their potential in antimicrobial and antifungal applications (Suresh et al., 2016).

Neurological Research and Imaging Agents

  • Dopamine D4 Receptor Imaging : Derivatives of this compound have been synthesized for potential use as imaging agents targeting dopamine D4 receptors, an area of interest in neurological research (Hai, 2002).

Synthesis and Structural Analysis

  • Hirshfeld Surface Analysis : Related triazole derivatives have been synthesized and analyzed using Hirshfeld surface analysis, providing insight into the molecular structure and potential interactions of these compounds (Ahmed et al., 2020).

Anticancer Activity

  • Dalton’s Lymphoma Ascitic in Mice : Research on similar 1,2,4-triazole derivatives has shown potential in anti-cancer activity, particularly against Dalton’s Lymphoma Ascitic in mice, suggesting a pathway for future cancer treatments (Arul & Smith, 2016).

properties

IUPAC Name

5-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-24-21(27)26(19-5-3-2-4-6-19)20(23-24)17-11-13-25(14-12-17)15-16-7-9-18(22)10-8-16/h2-10,17H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANIIICFHBPEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.